Dimethylphenylfluorosilane is classified as an organofluorosilane. It contains silicon bonded to carbon and fluorine atoms, which imparts specific chemical reactivity and physical properties. The compound is typically used in surface modification, as a precursor in the synthesis of other silicon-containing materials, and in various industrial applications.
The synthesis of dimethylphenylfluorosilane can be achieved through several methods, primarily involving the reaction of phenylsilane derivatives with fluorinating agents. One common method includes the following steps:
The reaction mechanism generally involves nucleophilic substitution where the fluorine atom replaces a hydrogen atom on the silicon atom of phenylsilane, resulting in the formation of dimethylphenylfluorosilane.
Dimethylphenylfluorosilane has a molecular formula of C9H12FSi. Its structure can be visualized as follows:
Dimethylphenylfluorosilane participates in various chemical reactions typical for organosilanes:
The reactivity of dimethylphenylfluorosilane with moisture makes it useful in surface treatments where water repellency is desired.
The mechanism of action for dimethylphenylfluorosilane primarily involves its interaction with surfaces at the molecular level:
Dimethylphenylfluorosilane has several scientific uses:
Nucleophilic fluorination represents a cornerstone in the synthesis of organofluorosilanes, leveraging halide exchange reactions to replace chlorine atoms with fluorine atoms in chlorosilane precursors. This approach typically employs dimethylphenylchlorosilane as the starting material, reacting it with metal fluoride salts under controlled conditions. Potassium fluoride (KF) and cesium fluoride (CsF) serve as preferred fluorinating agents due to their balanced reactivity and handling characteristics, though anhydrous conditions are critically maintained to prevent hydrolysis of both starting materials and products [1] [2].
The reaction mechanism follows a classical S~N~2 pathway where fluoride ion attacks the electrophilic silicon center, displacing chloride. This transformation benefits significantly from activating agents such as hexamethylphosphoric triamide (HMPA) or tetraalkylammonium salts, which enhance fluoride nucleophilicity by disrupting the crystalline lattice structure of metal fluorides. Research indicates that crown ethers (e.g., 18-crown-6) complex potassium ions, increasing fluoride availability and accelerating reaction kinetics. A critical advancement involves solvent selection to facilitate phase transfer; aprotic polar solvents like dimethylformamide (DMF) provide optimal solubility for fluoride ions while maintaining the stability of the fluorosilane product. Reaction monitoring via gas chromatography reveals complete conversion within 4-6 hours at reflux temperatures (80-90°C), yielding dimethylphenylfluorosilane at purities exceeding 95% after fractional distillation [1] [2].
Table 1: Performance of Fluorinating Agents in Nucleophilic Synthesis
Fluoride Source | Activator/Co-catalyst | Reaction Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
KF | 18-Crown-6 | 80 | 78 | 6 |
CsF | Tetrabutylammonium chloride | 85 | 82 | 5 |
KF | HMPA | 90 | 85 | 4 |
CsF | None | 100 | 45 | 12 |
Organometallic reagents offer an alternative route to dimethylphenylfluorosilane through the direct formation of silicon-carbon bonds followed by fluorination. This two-step methodology first involves reacting dimethyldichlorosilane with phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi) in anhydrous ethereal solvents. The stoichiometric control proves crucial: a 1:1 molar ratio ensures preferential formation of dimethylphenylchlorosilane over diphenyl derivatives. Diethyl ether and tetrahydrofuran (THF) serve as primary solvents, with THF providing superior solubility for organolithium compounds at low temperatures (-78°C to 0°C) to suppress side reactions [3].
Following isolation via distillation, the chlorosilane intermediate undergoes fluorination as described in Section 1.1. Research demonstrates that organolithium routes achieve higher selectivity (>90%) compared to Grignard approaches (85-88%) due to reduced formation of disiloxane byproducts. Key challenges include meticulous exclusion of moisture and oxygen to prevent reagent decomposition and silicon oxidation. Recent optimizations involve in-situ quenching strategies where the organometallic reagent is generated immediately before use, minimizing storage-related degradation. Post-reaction purification employs fractional distillation under reduced pressure (bp 153°C at 760 mmHg), yielding dimethylphenylfluorosilane as a clear, colorless liquid [4] [5].
Note: This section intentionally left blank as search results provided no relevant data on transition metal-catalyzed fluorination for silanes. Available patents and articles focus exclusively on nucleophilic routes or organometallic functionalization without mentioning metal catalysts.
Solvent polarity, boiling point, and donor properties profoundly influence nucleophilic fluorination efficiency. High-boiling aprotic solvents like DMF (bp 153°C) and dimethyl sulfoxide (DMSO, bp 189°C) facilitate reactions above 80°C, enhancing fluoride ion solubility and diffusion rates. Comparative studies indicate DMF delivers 15-20% higher yields than toluene or xylene due to superior ion dissociation capabilities [1] [3]. Temperature optimization reveals a kinetic trade-off: at 60°C, conversion plateaus below 50% even after 24 hours, whereas temperatures exceeding 100°C promote side reactions such as silane disproportionation, reducing yield. The optimal window lies between 80-90°C, balancing reaction completion (6 hours) and byproduct formation (<5%).
Low-temperature regimes (-40°C to 25°C) prove essential for organometallic steps. Grignard reactions with dimethyldichlorosilane in THF at -20°C suppress Wurtz-type coupling, maintaining silane integrity. Post-fluorination, solvent recovery via distillation reduces costs, particularly with expensive dipolar aprotic solvents. Data confirms that solvent choice affects not only yield but also purification ease; DMF’s high boiling point necessitates careful fractionation to separate it from the product (bp 153°C), whereas ethereal solvents allow simpler rotary evaporation [1] [3].
Table 2: Solvent Impact on Nucleophilic Fluorination Yield
Solvent | Boiling Point (°C) | Relative Permittivity (ε) | Yield (%) | Key Advantage |
---|---|---|---|---|
DMF | 153 | 38.3 | 85 | High ion solvation |
DMSO | 189 | 46.7 | 83 | Thermal stability |
THF | 66 | 7.6 | 62 | Low-temperature compatibility |
Toluene | 111 | 2.4 | 45 | Azeotrope formation |
Acetonitrile | 82 | 37.5 | 68 | Moderate polarity |
Halogen exchange efficiency varies significantly across silicon-bound halogens (Cl, Br, I), driven by bond dissociation energies and leaving-group stability. Chlorosilanes remain the predominant substrates due to cost-effectiveness and commercial availability, despite requiring harsh conditions (high temperatures, activated fluorides). Bromosilanes exhibit greater reactivity owing to the weaker Si-Br bond (bond energy ~69 kcal/mol vs. Si-Cl’s ~91 kcal/mol), enabling fluorination below 60°C. However, bromosilanes’ susceptibility to oxidation and higher cost limit industrial adoption. Iodosilanes, while highly reactive, suffer from thermal instability and light sensitivity, rendering them impractical for large-scale synthesis [1] [4].
Fluoride source selection also impacts efficiency. Anhydrous KF remains widely used, but tetramethylammonium fluoride (TMAF) and tetra-n-butylammonium fluoride (TBAF) enable homogeneous reactions at lower temperatures (40-60°C). TBAF’s superior solubility in organic solvents accelerates kinetics but introduces challenges in removing ammonium salts during purification. Recent advances employ alkali metal bifluorides (e.g., KHF₂), which generate HF~2~^-^ ions that act as milder fluorinating agents, reducing silicon polymerization byproducts. Data confirms bifluorides improve yields by 8-12% for sterically hindered silanes, though dimethylphenylfluorosilane synthesis benefits minimally due to its low steric demand [1] [4].
Table 3: Halogen Exchange Efficiency for Fluorosilane Synthesis
Precursor | Fluoride Source | Optimal Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
(CH₃)₂(C₆H₅)SiCl | KF/18-Crown-6 | DMF, 85°C, 6h | 78 | High temperature |
(CH₃)₂(C₆H₅)SiBr | CsF | THF, 60°C, 3h | 88 | Precursor instability |
(CH₃)₂(C₆H₅)SiI | KF | DME, 25°C, 0.5h | 65 | Iodide oxidation |
(CH₃)₂(C₆H₅)SiCl | TBAF | CH₃CN, 60°C, 2h | 80 | Salt contamination |
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